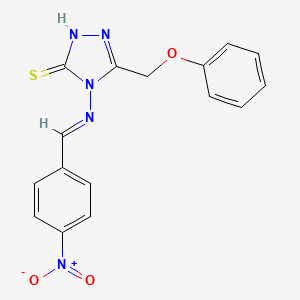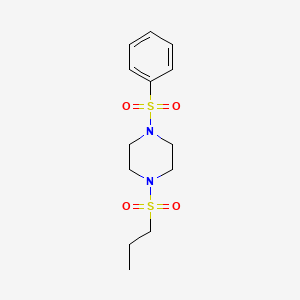![molecular formula C15H19N3O2S B5563087 4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5563087.png)
4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with a complex structure that includes an ethoxy group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of 4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]aniline.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-Ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
- 4-Ethoxy-N-(2-methylpropyl)benzamide
- 4-Methoxy-N-(2-methylpropyl)benzamide
- 4-Ethoxy-N-(4-methylphenyl)benzamide
Comparison: 4-Ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer activity due to the additional functional groups that can interact with biological targets .
Properties
IUPAC Name |
4-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-20-12-7-5-11(6-8-12)14(19)16-15-18-17-13(21-15)9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGONHFJKWSXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![1-amino-3-[4-[[4-(hydrazinecarbonylamino)phenyl]methyl]phenyl]urea](/img/structure/B5563022.png)
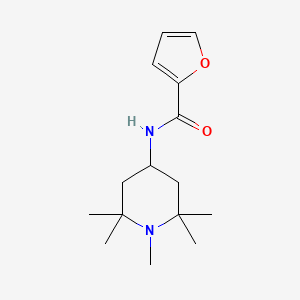
![8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5563035.png)
![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)
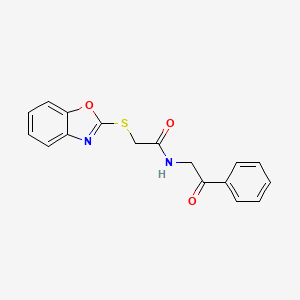
![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)
![3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
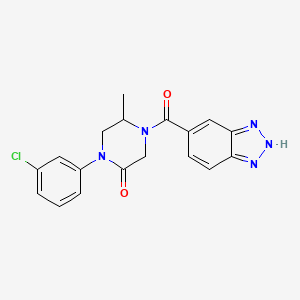
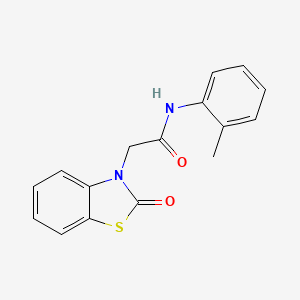
![4-[Benzyl(pyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B5563100.png)
![1-[4-(1H-imidazol-1-yl)butanoyl]-3-methyl-3-phenylpiperidine](/img/structure/B5563102.png)
